4-Aminobenzenesulfonamide;4-aminobenzoic acid
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Overview
Description
4-Aminobenzenesulfonamide and 4-aminobenzoic acid are two distinct compounds with significant roles in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
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4-Aminobenzenesulfonamide
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4-Aminobenzoic acid
Industrial Production Methods
4-Aminobenzenesulfonamide: Industrial production typically involves large-scale synthesis using the same reaction pathways as described above, with optimization for yield and purity.
4-Aminobenzoic acid: Industrial production often employs catalytic hydrogenation and oxidation processes to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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4-Aminobenzenesulfonamide
Oxidation: Can undergo oxidation to form sulfonic acids.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the sulfonamide group.
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4-Aminobenzoic acid
Oxidation: Can be oxidized to form quinones.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
4-Aminobenzenesulfonamide: Common reagents include chlorosulfonic acid, ammonia, and reducing agents like sodium borohydride.
4-Aminobenzoic acid: Common reagents include nitric acid, hydrogen gas, and oxidizing agents like potassium permanganate.
Major Products Formed
4-Aminobenzenesulfonamide: Major products include sulfonic acids and substituted sulfonamides.
4-Aminobenzoic acid: Major products include quinones and substituted benzoic acids.
Scientific Research Applications
Chemistry
4-Aminobenzenesulfonamide: Used as a building block in the synthesis of various sulfonamide drugs.
4-Aminobenzoic acid: Used as a precursor in the synthesis of folic acid and other pharmaceuticals.
Biology
4-Aminobenzenesulfonamide: Studied for its antibacterial properties and mechanism of action.
4-Aminobenzoic acid: Investigated for its role in the biosynthesis of folic acid and its effects on cellular metabolism.
Medicine
4-Aminobenzenesulfonamide: Used to treat bacterial infections, particularly in the form of sulfonamide drugs.
4-Aminobenzoic acid: Used in sunscreen formulations for its UV-absorbing properties.
Industry
4-Aminobenzenesulfonamide: Utilized in the production of dyes and other industrial chemicals.
4-Aminobenzoic acid: Employed in the manufacture of polymers and resins.
Mechanism of Action
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4-Aminobenzenesulfonamide
Mechanism: Acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria.
Molecular Targets: Dihydropteroate synthetase.
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4-Aminobenzoic acid
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar compounds include sulfamethoxazole, sulfadiazine, and sulfasalazine.
4-Aminobenzoic acid: Similar compounds include benzoic acid, salicylic acid, and anthranilic acid.
Uniqueness
4-Aminobenzenesulfonamide: Unique due to its specific inhibition of dihydropteroate synthetase, making it effective as an antibacterial agent.
4-Aminobenzoic acid: Unique for its role as a precursor in folic acid synthesis and its UV-absorbing properties.
Properties
CAS No. |
927651-23-8 |
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Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-aminobenzenesulfonamide;4-aminobenzoic acid |
InChI |
InChI=1S/C7H7NO2.C6H8N2O2S/c8-6-3-1-5(2-4-6)7(9)10;7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,8H2,(H,9,10);1-4H,7H2,(H2,8,9,10) |
InChI Key |
RAGBSFDUGNRKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1N)S(=O)(=O)N |
Origin of Product |
United States |
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